molecular formula C18H16ClN3O3S2 B2958794 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 922055-12-7

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2958794
CAS No.: 922055-12-7
M. Wt: 421.91
InChI Key: MUXIMVNWCYGBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a thiazole core substituted with a benzenesulfonamido group at position 2 and an acetamide-linked 3-chloro-2-methylphenyl moiety at position 2. This structure combines features critical for enzyme inhibition (sulfonamide group) and enhanced lipophilicity (chloro-methylphenyl group), making it a candidate for therapeutic or biochemical applications.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-15(19)8-5-9-16(12)21-17(23)10-13-11-26-18(20-13)22-27(24,25)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXIMVNWCYGBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analysis

The compound’s key structural elements and their analogs are compared below:

Table 1: Structural and Functional Comparison with Analogs
Compound Name Core Structure Substituents Potential Activity Key Differences Reference
Target Compound Thiazole-acetamide 2-Benzenesulfonamido, 4-(3-chloro-2-methylphenyl) Enzyme inhibition (e.g., carbonic anhydrase) Benzenesulfonamido enhances sulfonamide-target interactions.
Mirabegron () Thiazole-acetamide 2-Amino-thiazole, phenylethylaminoethyl β3-adrenergic agonist Amino group and extended substituent enable receptor agonism.
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide () Triazole-acetamide Benzotriazole, allyl Kinase inhibition or antimicrobial Triazole ring alters hydrogen-bonding capacity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () Benzothiazole-acetamide Trifluoromethyl, 3-chlorophenyl Enhanced metabolic stability Trifluoromethyl group increases lipophilicity and oxidative resistance.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole-acetamide Furan, ethyl, chloro-fluorophenyl Antifungal or antiviral Furan’s electron-rich nature modifies electronic properties.

Key Findings from Comparative Analysis

Sulfonamide vs. Amino Substituents: The target compound’s benzenesulfonamido group distinguishes it from Mirabegron (2-amino-thiazole). Sulfonamides are well-documented in enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase), while Mirabegron’s amino group facilitates β3-adrenergic receptor activation .

Thiazole vs. Triazole/Benzothiazole Cores :

  • Replacing the thiazole with a triazole () or benzothiazole () alters electronic properties and binding interactions. Benzothiazoles with trifluoromethyl groups () exhibit improved metabolic stability due to fluorine’s electronegativity and steric effects .

Chlorophenyl Modifications :

  • The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to 3,4-dichlorophenyl () or 3-chloro-4-fluorophenyl (). Chlorine’s position influences steric hindrance and membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a benzenesulfonamido-thiazole intermediate with 3-chloro-2-methylphenyl acetamide, analogous to methods in (TDAE-mediated coupling) .

Research Implications

  • Pharmacokinetics : The 3-chloro-2-methylphenyl group may improve bioavailability but requires toxicity profiling due to halogenated aromatic systems.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce solubility.
    • Heterocyclic cores (thiazole vs. triazole) dictate binding specificity to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.